molecular formula C19H11BrO2S B11699869 (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

(2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11699869
M. Wt: 383.3 g/mol
InChI Key: QICZEGJZURFHAW-WQRHYEAKSA-N
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Description

The compound “(2Z)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE” is a complex organic molecule featuring a furan ring, a bromophenyl group, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the bromophenyl group: This can be achieved via a bromination reaction using bromine or a brominating agent.

    Formation of the benzothiophene moiety: This can be synthesized through a series of cyclization and sulfur incorporation reactions.

    Condensation reaction: The final step involves the condensation of the furan and benzothiophene intermediates to form the desired compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the benzothiophene moiety.

    Reduction: Reduction reactions can target the carbonyl group in the benzothiophene moiety.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the furan and benzothiophene rings.

    Reduction: Reduced forms of the benzothiophene moiety.

    Substitution: Substituted derivatives of the bromophenyl group.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development:

    Biological Studies: Used in studies to understand its interaction with biological targets.

Industry

    Materials Science:

    Chemical Industry: Used as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
  • (2Z)-2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

Uniqueness

The presence of the bromophenyl group in the compound provides unique reactivity compared to its chloro- and methoxy- analogs

Properties

Molecular Formula

C19H11BrO2S

Molecular Weight

383.3 g/mol

IUPAC Name

(2Z)-2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C19H11BrO2S/c20-13-7-5-12(6-8-13)16-10-9-14(22-16)11-18-19(21)15-3-1-2-4-17(15)23-18/h1-11H/b18-11-

InChI Key

QICZEGJZURFHAW-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)S2

Origin of Product

United States

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